KP-457 (GMP)

Description

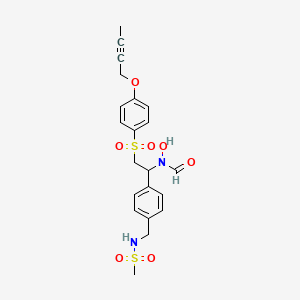

The exact mass of the compound N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality KP-457 (GMP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KP-457 (GMP) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWDSTUVCAZZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365803-52-6 | |

| Record name | N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of KP-457

To the attention of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature and clinical trial databases, it has been determined that there is currently no specific, publicly accessible information detailing the mechanism of action, experimental protocols, or quantitative data for a compound designated as "KP-457." Searches for "KP-457" in scientific and medical research databases did not yield any relevant results describing its pharmacological properties or cellular targets.

The reference to "(GMP)" in the query is ambiguous. "GMP" can refer to Guanosine Monophosphate, a nucleotide vital in various cellular processes, or to Good Manufacturing Practice, a set of standards for the production of pharmaceuticals. Without a clear link to a specific compound "KP-457," it is not possible to provide a relevant mechanism of action for "GMP" in this context.

We are committed to providing accurate and well-supported scientific information. Should "KP-457" be an internal project name, a newly designated compound not yet in the public domain, or a misidentification, we would require a more specific chemical name, molecular target, or relevant publication to proceed with a detailed analysis.

We will continue to monitor for any new information regarding "KP-457" and will update this guide as soon as verifiable data becomes available. We recommend consulting internal documentation or contacting the originating research group for specific details on this compound.

KP-457 (GMP): A Selective ADAM17 Inhibitor for Advanced Research and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the proteolytic release of a wide array of cell surface proteins, including cytokines, growth factors, and their receptors.[1][2] Its dysregulation is implicated in numerous pathological conditions, particularly inflammatory diseases and cancer. KP-457, a novel reverse hydroxamate-based compound, has emerged as a potent and highly selective inhibitor of ADAM17.[1][3] This technical guide provides a comprehensive overview of KP-457, detailing its biochemical properties, mechanism of action, experimental validation, and its significant application in the generation of functional platelets from human induced pluripotent stem cells (iPSCs).

Introduction to ADAM17

ADAM17 is a transmembrane zinc-dependent metalloprotease that plays a pivotal role in ectodomain shedding, a process that releases the extracellular domain of membrane-anchored proteins.[1][4] This shedding event can either activate or inactivate signaling pathways, making ADAM17 a key regulator of cellular communication. Notable substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α), Epidermal Growth Factor Receptor (EGFR) ligands, and Interleukin-6 Receptor (IL-6R).[1][2][5] The broad substrate profile of ADAM17 has made the development of selective inhibitors challenging, as off-target inhibition of other metalloproteinases, such as matrix metalloproteinases (MMPs) and the closely related ADAM10, can lead to significant side effects.[6]

KP-457: A Profile of a Selective ADAM17 Inhibitor

KP-457 is a small molecule inhibitor characterized by a reverse-hydroxamate structure, which contributes to its high selectivity and safety profile.[2][6] It has demonstrated nanomolar potency against ADAM17 while exhibiting significantly lower activity against other metalloproteinases.[1][7][8]

Mechanism of Action

KP-457 functions by chelating the Zn2+ ion within the catalytic domain of ADAM17.[6][8] This interaction blocks the enzyme's proteolytic activity, thereby preventing the shedding of its substrates. Its "reverse-hydroxamate" structure is a key feature that confers its high selectivity for ADAM17 over other metalloproteinases.[1][6]

Quantitative Inhibitory Profile

The inhibitory activity of KP-457 has been quantified against a panel of metalloproteinases in cell-free enzymatic assays. The half-maximal inhibitory concentrations (IC50) highlight its potent and selective inhibition of ADAM17.

| Target Enzyme | KP-457 IC50 (nM) |

| ADAM17 | 11.1 |

| ADAM10 | 748 |

| MMP2 | 717 |

| MMP3 | 9760 |

| MMP8 | 2200 |

| MMP9 | 5410 |

| MMP13 | 930 |

| MMP14 | 2140 |

| MMP17 | 7100 |

| Data sourced from multiple references.[7][8][9] |

Key Applications and Experimental Evidence

A significant application of KP-457 is in the manufacturing of platelets from human induced pluripotent stem cells (iPSCs) for therapeutic use.[6][10][11] During the in vitro generation of platelets at 37°C, ADAM17 activity leads to the shedding of Glycoprotein Ibα (GPIbα), a critical receptor for platelet adhesion and function.[12]

Prevention of GPIbα Shedding

KP-457 effectively inhibits this ADAM17-mediated GPIbα shedding, resulting in the production of iPSC-derived platelets with preserved functionality.[6][12] In comparative studies, KP-457 demonstrated superior potency in inhibiting GPIbα shedding compared to the pan-metalloproteinase inhibitor GM-6001.[6][13]

| Compound | GPIbα Cleavage IC50 (nM) |

| KP-457 | 10.6 |

| GM-6001 | 53.8 |

| Data from a study on inhibition of C-terminal cleavage of the GPIbα sequence by ADAM17.[6][13][14] |

Signaling Pathways Modulated by KP-457

By inhibiting ADAM17, KP-457 can modulate several downstream signaling pathways that are activated by the shedding of ADAM17 substrates.

Experimental Protocols

The evaluation of KP-457's efficacy and selectivity involves both biochemical and cellular assays.

Cell-Free Enzymatic Activity Assay

This assay quantifies the direct inhibitory effect of KP-457 on the catalytic activity of ADAM17 and other metalloproteinases.

Methodology: A fluorescence-based assay is typically employed.[6][13][15]

-

Enzyme Activation: Recombinant human ADAM17 and other MMPs are used. Some MMPs may require activation with p-aminophenylmercuric acetate (APMA).[6][15]

-

Substrate: A fluorogenic peptide substrate specific for the enzyme is used. For ADAM17 (TACE), a commonly used substrate is based on the TNF-α cleavage sequence.[6][16]

-

Inhibition Assay: The enzyme is incubated with varying concentrations of KP-457.

-

Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.

-

Detection: The increase in fluorescence, resulting from the cleavage of the substrate, is measured over time using a fluorometer.

-

Data Analysis: The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for GPIbα Shedding

This assay assesses the ability of KP-457 to prevent the shedding of GPIbα from the surface of platelets in a cellular context.

Methodology:

-

Platelet Preparation: Platelets are derived from iPSCs or isolated from human peripheral blood.[6]

-

Induction of Shedding: GPIbα shedding can be induced by treating platelets with an agent like carbonyl cyanide m-chlorophenylhydrazone (CCCP) or by incubation at 37°C for an extended period.[6][13]

-

Inhibitor Treatment: Platelets are co-incubated with the shedding-inducing agent and varying concentrations of KP-457.

-

Staining: Platelets are stained with fluorescently labeled antibodies against a general platelet marker (e.g., CD41a) and GPIbα.[6]

-

Flow Cytometry: The percentage of GPIbα-positive platelets within the total platelet population (CD41a-positive) is quantified using a flow cytometer.

-

Data Analysis: The dose-dependent effect of KP-457 on GPIbα retention is determined.

Safety and Preclinical Development

Preclinical studies are crucial for evaluating the therapeutic potential of any new compound. Good laboratory practice (GLP) studies have been conducted for KP-457. In these studies, KP-457 did not exhibit genotoxicity or systemic toxicity in dogs at intravenous doses up to 3 mg/kg administered daily for four weeks.[2][6] This favorable safety profile, combined with its high selectivity, positions KP-457 as a promising candidate for further development, particularly as an auxiliary reagent in the manufacturing of cell-based therapies.[6][7]

Conclusion

KP-457 is a highly selective and potent ADAM17 inhibitor with a well-characterized mechanism of action and a favorable safety profile. Its ability to prevent the shedding of critical cell surface proteins, such as GPIbα on platelets, underscores its potential in both research and clinical applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists and drug development professionals to explore the utility of KP-457 in their respective fields of study, from investigating the fundamental roles of ADAM17 to developing novel therapeutic strategies for inflammatory diseases, cancer, and regenerative medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Inhibitor of ADAM17 Composed of a Zinc-Binding Dithiol Moiety and a Specificity Pocket-Binding Appendage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell‐Derived Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. ADAM17 Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

The Role of KP-457 in Platelet Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KP-457, a selective inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), and its significant function in the realm of platelet research. The document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes associated biological pathways and workflows. This guide is intended to be a comprehensive resource for professionals engaged in hematology, drug discovery, and regenerative medicine.

Core Function and Mechanism of Action

KP-457 is a potent and selective inhibitor of ADAM17, a key enzyme responsible for the shedding of various cell surface proteins. In platelet research, KP-457's primary role is the prevention of glycoprotein Ibα (GPIbα) shedding from the platelet surface. GPIbα is a critical component of the GPIb-IX-V receptor complex, which mediates the initial adhesion of platelets to von Willebrand factor (vWF) at sites of vascular injury, a crucial step in hemostasis.

During in vitro production of platelets from induced pluripotent stem cells (iPSCs), cultivation at 37°C can lead to the activation of ADAM17 and subsequent cleavage and shedding of GPIbα, resulting in functionally impaired platelets. KP-457 effectively blocks this process, leading to the generation of iPSC-derived platelets with retained GPIbα expression and, consequently, improved hemostatic function.[1]

Signaling Pathway of KP-457 Action

The following diagram illustrates the signaling pathway influenced by KP-457. Under conditions that promote GPIbα shedding, such as in vitro culture at 37°C, ADAM17 is activated, leading to the cleavage of GPIbα. KP-457 directly inhibits ADAM17, thereby preserving the integrity of the GPIb-IX-V complex on the platelet surface.

Caption: Mechanism of KP-457 in Preventing GPIbα Shedding.

Quantitative Data Presentation

The efficacy of KP-457 has been quantified in several studies, comparing its inhibitory activity against ADAM17 and other metalloproteinases, as well as its effect on GPIbα retention.

| Parameter | KP-457 | GM-6001 (Pan-metalloproteinase inhibitor) | Reference |

| ADAM17 IC50 (nmol/L) | 10.6 | 53.8 | [2] |

| ADAM10 IC50 (nmol/L) | 163 | 642 | [3] |

| MMP1 IC50 (nmol/L) | >10,000 | 11.3 | [3] |

| MMP2 IC50 (nmol/L) | >10,000 | 1.36 | [3] |

| MMP8 IC50 (nmol/L) | >10,000 | 79.8 | [3] |

| MMP9 IC50 (nmol/L) | >10,000 | 0.247 | [3] |

| MMP13 IC50 (nmol/L) | >10,000 | 0.400 | [3] |

| MMP14 IC50 (nmol/L) | >10,000 | 0.435 | [3] |

| MMP17 IC50 (nmol/L) | >10,000 | 2.96 | [3] |

Table 1: Comparative IC50 values of KP-457 and GM-6001 against various metalloproteinases.

| Experimental Condition | Inhibitor Concentration | Effect on GPIbα+ Platelets | Reference |

| iPSC-derived platelet culture | KP-457 (15 µmol/L) | Significant retention of GPIbα expression. | [2] |

| iPSC-derived platelet culture | GM-6001 (50 µmol/l) | Retention of GPIbα expression. | [2] |

| iPSC-derived platelet culture | p38 MAPK inhibitor (10 µmol/l) | No significant effect on GPIbα retention. | [2] |

| CCCP-induced GPIbα shedding | KP-457 (15 µmol/l) | Complete blockage of shedding. | [2] |

| CCCP-induced GPIbα shedding | BIRB796 (p38 MAPK inhibitor) (10 µmol/l) | Partial inhibition of shedding. | [2] |

Table 2: Effect of KP-457 and other inhibitors on GPIbα expression in different experimental models.

Experimental Protocols

Detailed methodologies for key experiments involving KP-457 are provided below.

In Vitro Production of Platelets from iPSCs with KP-457

This protocol describes the generation of functional platelets from iPSCs, with the inclusion of KP-457 to prevent GPIbα shedding.

Caption: Workflow for In Vitro iPSC-Derived Platelet Production.

Protocol Steps:

-

iPSC Culture and Hematopoietic Differentiation: Culture human iPSCs under standard conditions. Induce hematopoietic differentiation to generate hematopoietic progenitor cells (HPCs).

-

Establishment and Expansion of Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs):

-

Transduce HPCs with inducible forms of c-MYC, BMI1, and BCL-XL genes.

-

Expand the resulting imMKCLs in a feeder-free suspension culture supplemented with a cocktail containing a TPO receptor agonist, SCF, and doxycycline to maintain the self-renewing proliferation phase.[4]

-

-

Megakaryocyte Maturation and Platelet Production:

-

To induce maturation, remove doxycycline to turn off the transgenes.

-

Culture the imMKCLs in a maturation medium containing a TPO receptor agonist, SCF, an aryl hydrocarbon receptor (AhR) antagonist, a ROCK inhibitor, and KP-457 (typically at 15 µmol/l).[4]

-

Utilize a bioreactor with controlled turbulent flow to mimic the bone marrow environment and enhance platelet release.

-

-

Platelet Purification and Concentration:

-

Collect the culture supernatant containing platelets.

-

Purify and concentrate the platelets using methods such as filtration and centrifugation.

-

-

Quality Control: Assess the resulting platelets for GPIbα expression, overall morphology, and functional responses.

Flow Cytometry-Based Platelet Aggregation Assay

This assay quantitatively measures platelet aggregation in response to an agonist, such as ristocetin, which specifically assesses the GPIbα-vWF interaction.

Protocol Steps:

-

Platelet Preparation:

-

Assay Setup:

-

Mix the two labeled platelet populations in a 1:1 ratio.

-

Acquire a baseline reading on a flow cytometer to determine the populations of single-labeled platelets.

-

-

Agonist Stimulation:

-

Add ristocetin (e.g., 2 mg/ml) to induce vWF-dependent platelet aggregation.[5]

-

Incubate for a defined period (e.g., 10 minutes) at room temperature.

-

-

Flow Cytometry Analysis:

-

Acquire the sample on a flow cytometer.

-

Platelet aggregates will be identified as events that are positive for both fluorescent labels (double-colored events).

-

The percentage of double-colored events serves as the aggregation index.[5]

-

In Vivo Thrombus Formation Model in Mice

This model evaluates the hemostatic function of platelets in a living organism.

References

- 1. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell‐Derived Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Ex vivo manufacturing of platelets: beyond the first-in-human clinical trial using autologous iPSC-platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to KP-457: A Selective ADAM17 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP-457 is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), a key enzyme involved in the shedding of various cell surface proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of KP-457. Detailed experimental protocols for the assessment of its inhibitory activity and its application in the generation of induced pluripotent stem cell (iPSC)-derived platelets are presented. Furthermore, this document elucidates the role of ADAM17 in relevant signaling pathways and provides a visual representation of the experimental workflow for platelet generation. The quantitative data presented herein is organized into structured tables for ease of comparison, making this a valuable resource for researchers in the fields of drug discovery, hematology, and regenerative medicine.

Chemical Structure and Physicochemical Properties

KP-457, with the Chemical Abstracts Service (CAS) Registry Number 1365803-52-6, is a selective inhibitor of ADAM17. Its mechanism of action involves the chelation of the Zn2+ ion within the catalytic domain of the enzyme, thereby blocking its proteolytic activity.

[Image of the chemical structure of KP-457 to be inserted here]

A high-resolution image of the chemical structure of KP-457 is not publicly available in the searched resources. For research and development purposes, it is recommended to consult the primary literature or supplier documentation for the definitive chemical structure.

| Property | Value | Source |

| CAS Number | 1365803-52-6 | [1] |

| Molecular Formula | Not Available | N/A |

| Molecular Weight | Not Available | N/A |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C for short-term and -80°C for long-term. | [1] |

Biological Activity and Selectivity

KP-457 is a highly selective inhibitor of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Its inhibitory activity has been quantified against a panel of metalloproteinases, demonstrating significant selectivity for ADAM17 over other related enzymes such as ADAM10 and various Matrix Metalloproteinases (MMPs).

| Target Enzyme | IC50 (nM) |

| ADAM17 | 11.1 |

| ADAM10 | 748 |

| MMP2 | 717 |

| MMP3 | 9760 |

| MMP8 | 2200 |

| MMP9 | 5410 |

| MMP13 | 930 |

| MMP14 | 2140 |

| MMP17 | 7100 |

This data is compiled from publicly available information. For detailed experimental conditions, refer to the primary literature.

Mechanism of Action and Signaling Pathway

ADAM17 is a transmembrane sheddase that plays a crucial role in the proteolytic release of the extracellular domains of numerous membrane-bound proteins. These substrates include cytokines, growth factors, and their receptors, which are involved in a wide array of physiological and pathological processes. Key substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α), L-selectin, and Glycoprotein Ibα (GPIbα). The shedding of these proteins from the cell surface modulates inflammatory responses, cell adhesion, and platelet function.

KP-457 exerts its inhibitory effect by binding to the catalytic site of ADAM17 and chelating the essential zinc ion, thereby preventing the cleavage of its substrates. This targeted inhibition makes KP-457 a valuable tool for studying the biological functions of ADAM17 and a potential therapeutic agent for diseases driven by excessive ADAM17 activity.

Caption: Mechanism of KP-457 inhibition of ADAM17-mediated substrate shedding.

Experimental Protocols

In Vitro ADAM17 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a general method for determining the inhibitory activity of KP-457 against ADAM17 using a fluorescence-based assay. This method is based on the cleavage of a FRET-labeled peptide substrate.

Materials:

-

Recombinant human ADAM17 (catalytic domain)

-

FRET-based ADAM17 substrate (e.g., a peptide containing a fluorophore and a quencher)

-

KP-457

-

Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

-

DMSO

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of KP-457 in DMSO.

-

Serially dilute the KP-457 stock solution in Assay Buffer to create a range of test concentrations.

-

In a 384-well plate, add the diluted KP-457 solutions or vehicle control (Assay Buffer with DMSO).

-

Add the recombinant human ADAM17 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET-based ADAM17 substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET substrate using a microplate reader.

-

Record the fluorescence signal over time to determine the reaction rate.

-

Calculate the percent inhibition for each KP-457 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Generation of iPSC-Derived Platelets with KP-457

This protocol provides a general workflow for the differentiation of human induced pluripotent stem cells (iPSCs) into megakaryocytes and the subsequent generation of platelets, incorporating KP-457 to prevent GPIbα shedding.

Materials:

-

Human iPSCs

-

Megakaryocyte differentiation medium (containing cytokines such as TPO and SCF)

-

KP-457

-

Cell culture plates and flasks

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD41a, anti-CD42b)

Caption: Workflow for the generation of iPSC-derived platelets using KP-457.

Procedure:

Stage 1: Hematopoietic Progenitor Cell (HPC) Generation

-

Culture human iPSCs in an appropriate maintenance medium.

-

Induce hematopoietic differentiation by culturing the iPSCs in a medium supplemented with appropriate growth factors (e.g., BMP4, VEGF) for a specified period (typically 10-14 days).

Stage 2: Megakaryocyte Differentiation and Maturation

-

Collect the resulting HPCs and culture them in a megakaryocyte differentiation medium containing thrombopoietin (TPO) and stem cell factor (SCF).

-

Culture the cells for an additional 7-10 days to promote megakaryocyte maturation.

Stage 3: Platelet Generation with KP-457

-

During the final stages of megakaryocyte maturation and for the duration of platelet collection, supplement the culture medium with KP-457 at a final concentration of 15 µM.[1]

-

Platelets are released from mature megakaryocytes into the culture supernatant.

-

Collect the culture supernatant containing the platelets.

Stage 4: Analysis of Platelet Production

-

Isolate the platelets from the supernatant by centrifugation.

-

Analyze the expression of platelet-specific surface markers, such as CD41a and CD42b (GPIbα), using flow cytometry to confirm successful platelet generation and the retention of GPIbα.

Conclusion

KP-457 is a valuable pharmacological tool for the selective inhibition of ADAM17. Its high potency and selectivity make it an ideal candidate for investigating the multifaceted roles of ADAM17 in health and disease. The application of KP-457 in the ex vivo generation of functional platelets from iPSCs highlights its potential in the field of regenerative medicine by addressing the challenge of GPIbα shedding during in vitro culture. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full potential of KP-457 in their respective fields.

References

KP-457 (GMP) for In Vitro Cellular Models: A Technical Guide

This technical guide provides an in-depth overview of KP-457, a selective ADAM17 inhibitor, for its application in in vitro cellular models. The focus is on its use in the generation of functional platelets from induced pluripotent stem cells (iPSCs), a critical area of research for regenerative medicine and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to KP-457

KP-457 is a potent and highly selective small molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α-converting enzyme (TACE).[1][2] ADAM17 is a transmembrane protease responsible for the "shedding" of the extracellular domains of numerous cell surface proteins, including cytokines, growth factors, and receptors.[2] In the context of platelet biology, ADAM17 mediates the cleavage of Glycoprotein Ibα (GPIbα), a critical receptor for von Willebrand factor that is essential for platelet adhesion and hemostatic function.[3][4][5]

The in vitro generation of platelets from iPSCs at a physiological temperature of 37°C is hampered by the temperature-dependent activation of ADAM17, which leads to significant loss of surface GPIbα.[4][6] This shedding compromises the functionality and therapeutic potential of the resulting platelets. KP-457 addresses this challenge by effectively inhibiting ADAM17, thereby preserving GPIbα expression and enhancing the quality of iPSC-derived platelets.[4][6] The availability of Good Manufacturing Practice (GMP)-grade KP-457 is crucial for translating this research into clinical applications, ensuring the safety and consistency required for therapeutic use.[7][8]

Mechanism of Action

The primary mechanism of action of KP-457 is the selective inhibition of the enzymatic activity of ADAM17. It achieves this by blocking the Zn2+ chelation within the catalytic domain of the enzyme.[1][3] By inhibiting ADAM17, KP-457 prevents the proteolytic cleavage and subsequent shedding of its substrates from the cell surface.

In the specific application of iPSC-derived platelet generation, KP-457's inhibition of ADAM17 directly prevents the shedding of the GPIbα subunit from the platelet surface. This retention of GPIbα is critical for the platelet's ability to adhere to sites of vascular injury and perform its hemostatic function.[3] Studies have shown that this targeted inhibition by KP-457 is more effective in preserving GPIbα than broader-acting pan-metalloproteinase inhibitors or inhibitors of upstream pathways like p38 MAPK.[4]

Quantitative Data: Selectivity and Potency

KP-457 demonstrates high selectivity for ADAM17 over other related enzymes, such as other ADAMs and Matrix Metalloproteinases (MMPs), minimizing off-target effects. This selectivity is a key advantage over less specific inhibitors like the pan-metalloproteinase inhibitor GM-6001.

Table 1: Inhibitory Activity (IC50) of KP-457 against various Metalloproteinases [1]

| Enzyme | IC50 (nM) |

| ADAM17 | 11.1 |

| ADAM10 | 748 |

| MMP2 | 717 |

| MMP3 | 9760 |

| MMP8 | 2200 |

| MMP9 | 5410 |

| MMP13 | 930 |

| MMP14 | 2140 |

| MMP17 | 7100 |

Table 2: Comparative IC50 for Inhibition of GPIbα Shedding [3]

| Inhibitor | Target | IC50 (nmol/l) |

| KP-457 | ADAM17 | 10.6 |

| GM-6001 | Pan-metalloproteinase | 53.8 |

Experimental Protocols

The following is a representative protocol for the use of KP-457 in the in vitro generation of platelets from iPSCs, based on published methodologies.[1]

Preparation of KP-457 Solutions

-

Stock Solution: Prepare a stock solution of KP-457 in DMSO. For example, a 20.8 mg/mL stock.

-

Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

-

Working Solution: Prepare the working solution fresh on the day of use. The final concentration used in culture is typically 15 µM.[1][3]

Generation of iPSC-Derived Platelets

This protocol outlines the key phases of differentiation, highlighting the application of KP-457.

-

Generation of Hematopoietic Progenitor Cells (HPCs):

-

Culture iPSCs on C3H10T1/2 feeder cells.

-

Induce hematopoietic differentiation in the presence of growth factors such as vascular endothelial growth factor (VEGF).

-

On day 14 of culture, transfer approximately 3 x 10^4 HPCs onto fresh C3H10T1/2 feeder cells.[1]

-

-

Megakaryocyte (MK) Differentiation and Platelet Production:

-

Culture the HPCs in a differentiation medium supplemented with 50 ng/mL stem cell factor, 100 ng/mL thrombopoietin, and 25 U/mL heparin sodium.[1]

-

Add KP-457 to the culture medium at a final concentration of 15 µM. [1][3] This is the critical step for inhibiting GPIbα shedding.

-

Incubate the culture at 37°C.

-

Refresh the medium every 3 days.

-

-

Collection and Analysis:

-

Collect nonadherent cells (platelets) on days 22-24 of culture.

-

Analyze the collected cells for platelet-specific markers (e.g., CD41a) and the expression level of GPIbα using flow cytometry.

-

Summary of In Vitro Effects

The application of KP-457 in cellular models for platelet generation has yielded significant positive outcomes:

-

Enhanced GPIbα Retention: KP-457 effectively blocks GPIbα shedding during the in vitro generation of platelets at 37°C.[3][4]

-

Improved Platelet Function: iPSC-derived platelets generated in the presence of KP-457 exhibit improved GPIbα-dependent aggregation, with capabilities not inferior to fresh human platelets.[4][6]

-

Effective Hemostasis: In subsequent in vivo studies using immunodeficient mouse models, platelets generated with KP-457 demonstrated better hemostatic function.[1][4]

-

No Impact on Platelet Yield: The use of KP-457 or the pan-inhibitor GM-6001 did not significantly affect the total number of megakaryocytes or CD41a+ platelets produced.[3][6]

-

Additive Effects: When used in combination with the p38 MAPK inhibitor BIRB796, KP-457 showed an additive effect on the total yield of GPIbα-positive platelets, suggesting they operate through distinct mechanisms.[3]

-

Safety Profile: Good laboratory practice studies have indicated that KP-457 is not genotoxic and does not cause systemic toxicity at doses up to 3 mg/kg in intravenous dog studies.[3][5]

Conclusion

KP-457 is a powerful and selective tool for in vitro cellular research, particularly in the field of hematology and regenerative medicine. Its ability to inhibit ADAM17-mediated shedding of GPIbα is a critical advancement for producing high-quality, functional platelets from iPSC sources. The development of a GMP-grade KP-457 paves the way for the potential clinical application of these lab-generated platelets, offering a promising solution for donor-independent platelet transfusions. This technical guide provides the foundational knowledge for researchers to effectively incorporate KP-457 into their in vitro cellular models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. GMP-compatible manufacturing of three iPS cell lines from human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Good Manufacturing Practice-compliant human induced pluripotent stem cells: from bench to putative clinical products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ADAM17 Substrates and the Selectivity of KP-457

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNFα-converting enzyme (TACE), is a critical cell-surface protease that plays a pivotal role in a vast array of biological processes through the mechanism of ectodomain shedding.[1][2] This process involves the cleavage and release of the extracellular domains of a wide range of membrane-bound proteins, including cytokines, growth factors, their receptors, and adhesion molecules.[1][2] Consequently, ADAM17 is implicated in numerous physiological and pathological conditions such as inflammation, cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] The dysregulation of ADAM17 activity often contributes to disease progression, making it a compelling therapeutic target.[3][4]

Historically, the development of ADAM17 inhibitors has been challenging due to a lack of selectivity, leading to off-target effects. However, recent advancements have led to the development of highly selective inhibitors. This guide provides a comprehensive overview of the known substrates of ADAM17 and delves into the selectivity profile of a novel and potent ADAM17 inhibitor, KP-457. We will explore the signaling pathways modulated by ADAM17, detail relevant experimental protocols, and present quantitative data to offer a clear perspective for researchers in the field.

ADAM17: A Master Regulator of Cell Signaling

ADAM17's function is integral to cell-cell communication. By cleaving its substrates, it can either activate a signaling pathway by releasing a soluble ligand or inhibit a pathway by shedding a receptor.[2] Its activity is tightly regulated and can be triggered by various stimuli, implicating it in dynamic cellular responses.[5]

A Plethora of Substrates

ADAM17 is known to process over 80 different substrates, highlighting its multifaceted role in cellular regulation.[3][4] The shedding of these substrates can have profound effects on inflammation, immune responses, and cell proliferation. A curated list of prominent ADAM17 substrates is presented below.

Table 1: A Selection of Key ADAM17 Substrates

| Category | Substrate | Function | Reference |

| Cytokines & Receptors | Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine | [3][6][7] |

| TNF Receptor I (TNFRI) | Receptor for TNF-α | [8] | |

| TNF Receptor II (TNFRII) | Receptor for TNF-α | [8] | |

| Interleukin-6 Receptor (IL-6R) | Mediates IL-6 trans-signaling | [3][6] | |

| Growth Factors & Receptors | Transforming Growth Factor-α (TGF-α) | EGFR ligand, promotes cell growth | [1][9] |

| Amphiregulin (AREG) | EGFR ligand, involved in inflammation and cancer | [1][3] | |

| Heparin-binding EGF-like growth factor (HB-EGF) | EGFR ligand, involved in cell proliferation | [2] | |

| Epidermal Growth Factor Receptor (EGFR) | Receptor for EGF family ligands | [1] | |

| Adhesion Molecules | L-selectin (CD62L) | Lymphocyte homing | [3][5][6] |

| Intercellular Adhesion Molecule-1 (ICAM-1) | Cell adhesion, immune response | [3][5] | |

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Cell adhesion, inflammation | [3] | |

| Platelet Glycoproteins | Glycoprotein Ibα (GPIbα) | von Willebrand factor receptor, critical for platelet adhesion | [3][10] |

| Glycoprotein V (GPV) | Component of the GPIb-IX-V complex | [10] | |

| Other | Amyloid Precursor Protein (APP) | Implicated in Alzheimer's disease | [2][3] |

| Fractalkine (CX3CL1) | Chemokine involved in inflammation | [3][11] | |

| Neuregulins | Involved in nervous system development | [3] |

KP-457: A Novel, Highly Selective ADAM17 Inhibitor

KP-457 is an innovative ADAM17 inhibitor characterized by a reverse-hydroxamate structure, which contributes to its high potency and selectivity.[6][10] This selectivity is a crucial attribute, as it minimizes the risk of off-target effects that have plagued earlier, less specific metalloproteinase inhibitors.

Quantitative Selectivity Profile

The inhibitory activity of KP-457 has been quantified against a panel of metalloproteinases, demonstrating its remarkable preference for ADAM17. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Table 2: Inhibitory Profile and Selectivity of KP-457

| Enzyme | KP-457 IC₅₀ (nM) | GM-6001 IC₅₀ (nM) |

| ADAM17 | 11.1 | 53.8 |

| ADAM10 | 748 | Not specified |

| MMP2 | 717 | Not specified |

| MMP3 | 9760 | Not specified |

| MMP8 | 2200 | Not specified |

| MMP9 | 5410 | Not specified |

| MMP13 | 930 | Not specified |

| MMP14 | 2140 | Not specified |

| MMP17 | 7100 | Not specified |

Data sourced from[10][12][13].

As the data indicates, KP-457 is over 50 times more selective for ADAM17 than for ADAM10 and a range of Matrix Metalloproteinases (MMPs).[10][13] This high degree of selectivity is a significant advancement in the field. For instance, in cell-free enzyme assays, KP-457 demonstrated approximately 10 times the potency of the pan-metalloproteinase inhibitor GM-6001 in inhibiting the cleavage of a TNF-α sequence.[10][13]

Key Signaling Pathways Modulated by ADAM17

ADAM17's role as a sheddase places it at the nexus of several critical signaling pathways. By releasing soluble ligands and receptors, it can initiate or modulate downstream signaling cascades.

EGFR Signaling Pathway Activation

ADAM17 plays a central role in activating the Epidermal Growth Factor Receptor (EGFR) pathway. It achieves this by shedding EGFR ligands such as amphiregulin (AREG) and transforming growth factor-α (TGF-α).[1] The released ligands then bind to and activate EGFR, triggering downstream pathways like ERK1/2, PI3K/AKT, and STAT, which are involved in cell proliferation and inflammation.[1]

IL-6 Trans-Signaling Pathway

ADAM17 is a key player in the IL-6 trans-signaling pathway, which is associated with pro-inflammatory responses.[6] It cleaves the membrane-bound IL-6 receptor (IL-6R), releasing a soluble form (sIL-6R). This soluble receptor can then bind to IL-6 and form a complex that activates cells lacking the membrane-bound IL-6R, thereby amplifying the inflammatory signal.[6]

Experimental Protocols

To assess the activity of ADAM17 and the efficacy of its inhibitors, several key experimental assays are employed.

In Vitro (Cell-Free) Enzyme Activity Assay

This assay directly measures the enzymatic activity of ADAM17 on a specific substrate in a controlled, cell-free environment. It is crucial for determining the intrinsic inhibitory potency of compounds like KP-457.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant ADAM17 enzyme and a synthetic, often fluorogenic, peptide substrate corresponding to the cleavage site of a known ADAM17 substrate (e.g., TNF-α) are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., KP-457) or a control inhibitor (e.g., GM-6001) for a defined period.

-

Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.

-

Signal Detection: As ADAM17 cleaves the substrate, a fluorescent signal is generated. This signal is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration.

Cell-Based Substrate Shedding Assay

This assay measures the ability of an inhibitor to prevent ADAM17-mediated shedding of a specific substrate from the surface of living cells. It provides a more physiologically relevant context than cell-free assays.

Methodology:

-

Cell Culture and Treatment: A suitable cell line that expresses the ADAM17 substrate of interest (e.g., GPIbα on platelets or iPSC-derived platelets) is cultured.[10][14]

-

Induction of Shedding: If necessary, shedding is induced using a stimulus. For example, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can be used to induce GPIbα shedding.[10][13]

-

Inhibitor Application: The cells are treated with various concentrations of the inhibitor (e.g., KP-457) or controls.

-

Sample Collection: After a specific incubation period, both the cell supernatant (containing the shed ectodomain) and the cell lysate or the cells themselves are collected.

-

Quantification: The amount of shed substrate in the supernatant can be quantified using methods like ELISA. Alternatively, the amount of substrate remaining on the cell surface can be measured by techniques such as flow cytometry (FACS).[13]

-

Data Analysis: The dose-dependent effect of the inhibitor on substrate shedding is determined, and an IC₅₀ value can be calculated.

Functional Consequence of Selective ADAM17 Inhibition: The Case of GPIbα

A prime example of the therapeutic potential of selective ADAM17 inhibition is in the ex vivo generation of platelets from induced pluripotent stem cells (iPSCs).[10][14] During culture at 37°C, ADAM17 is activated, leading to the shedding of GPIbα, a receptor crucial for platelet function and lifespan.[14] This shedding compromises the quality of the generated platelets.

The application of KP-457 effectively blocks this ADAM17-mediated GPIbα shedding.[10][14] This results in the production of iPSC-derived platelets that retain high levels of surface GPIbα, leading to improved hemostatic function, as demonstrated by enhanced aggregation and better performance in in vivo thrombus formation models.[10][14]

Conclusion

ADAM17 is a master regulator of ectodomain shedding, influencing a multitude of signaling pathways through its vast and diverse substrate repertoire. Its involvement in numerous diseases makes it a prime target for therapeutic intervention. The development of KP-457, a potent and highly selective ADAM17 inhibitor, represents a significant step forward in this endeavor. Its ability to discriminate between ADAM17 and other metalloproteinases, including the closely related ADAM10, offers the potential for targeted therapies with a reduced risk of side effects. The successful application of KP-457 in preserving the function of iPSC-derived platelets underscores its promise and provides a clear rationale for its further investigation in various ADAM17-driven pathologies. This guide provides the foundational knowledge and technical insight necessary for researchers to explore the complex biology of ADAM17 and to leverage selective inhibitors like KP-457 in their scientific pursuits.

References

- 1. mdpi.com [mdpi.com]

- 2. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Different signaling pathways stimulate a disintegrin and metalloprotease-17 (ADAM17) in neutrophils during apoptosis and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Foundational Research on KP-457 and the Advancement of iPSC-Derived Platelet Manufacturing

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The generation of platelets from induced pluripotent stem cells (iPSCs) holds immense promise for revolutionizing transfusion medicine by providing a donor-independent, potentially universal source of platelets. A significant hurdle in the ex vivo manufacturing process has been the temperature-dependent shedding of Glycoprotein Ibα (GPIbα), a critical receptor for platelet adhesion and function. This shedding is primarily mediated by the enzyme ADAM17 (a disintegrin and metalloproteinase 17) during the requisite 37°C culture for optimal platelet production. This guide details the foundational research on KP-457, a selective ADAM17 inhibitor, and its pivotal role in overcoming this challenge. The application of KP-457 during the platelet generation phase effectively prevents GPIbα cleavage, leading to a higher yield of functional iPSC-derived platelets with enhanced hemostatic capabilities, marking a critical advancement for their clinical application.

The Challenge: GPIbα Shedding in 37°C Culture

The production of platelets from iPSCs necessitates a culture temperature of 37°C to achieve sufficient yields.[1] However, this condition triggers the activation of the metalloproteinase ADAM17, which cleaves the ectodomain of GPIbα on the platelet surface.[1][2] GPIbα is an essential component of the GPIb-IX-V receptor complex, which mediates the initial adhesion of platelets to von Willebrand factor (vWF) at sites of vascular injury, a crucial first step in hemostasis.[3] The loss of surface GPIbα not only impairs the adhesive function of the platelets but is also a critical determinant of their circulatory half-life.[3] Consequently, iPSC-derived platelets produced under standard conditions exhibit reduced functionality and viability. While pan-metalloproteinase inhibitors like GM-6001 can suppress this shedding, their lack of specificity raises concerns about potential off-target effects and safety for clinical use.[1]

KP-457: A Selective ADAM17 Inhibitor

KP-457 is a potent and selective small molecule inhibitor of ADAM17.[1][3] Its mechanism of action is the targeted prevention of ADAM17's proteolytic activity, thereby blocking the cleavage of GPIbα from the surface of iPSC-derived platelets during their generation.[2][4] Research has demonstrated that KP-457 is more effective than the pan-metalloproteinase inhibitor GM-6001 at preserving GPIbα expression and, unlike p38 MAPK inhibitors, successfully prevents shedding in the context of iPSC-platelet production.[1] The selectivity of KP-457 is a key advantage, minimizing the risk of unintended biological effects and enhancing its safety profile for therapeutic applications.[4]

Signaling Pathway and Manufacturing Workflow

The integration of KP-457 into the manufacturing process is crucial for producing high-quality iPSC-derived platelets. The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.

Caption: Signaling pathway of KP-457 action in preventing GPIbα shedding.

Caption: Workflow for generating functional iPSC-platelets using KP-457.

Quantitative Data Summary

The use of KP-457 significantly improves the quality of iPSC-derived platelets without negatively impacting yield.

Table 1: Effect of Inhibitors on Megakaryocyte (MK) and Platelet Production

| Treatment Group | MK Count (relative to control) | Total CD41a+ Platelet Count (relative to control) | Percentage of GPIbα+ Platelets among CD41a+ |

|---|---|---|---|

| Control (Vehicle) | 100% | 100% | Low |

| KP-457 (15 µmol/l) | No significant effect[3] | No significant effect[3] | Significantly High[3] |

| GM-6001 (50 µmol/l) | No significant effect[3] | No significant effect[3] | High (less effective than KP-457)[1] |

| p38 MAPK Inhibitor | No significant effect[3] | No significant effect[3] | No significant effect[1][3] |

Table 2: Functional Assessment of KP-457-Treated iPSC-Platelets

| Assay | Platelets without KP-457 | Platelets with KP-457 (15 µmol/l) | Peripheral Blood Platelets (Control) |

|---|---|---|---|

| GPIbα-dependent Aggregation (Ristocetin-induced) | Impaired Response | Improved response, not inferior to peripheral blood platelets[1][3] | Normal Response[3] |

| In Vivo Hemostasis (Mouse Thrombus Model) | Reduced participation in thrombus formation[4] | Successfully participated in hemostasis, exerting better function[1][3] | N/A |

| Platelet Structure (TEM) | Altered | Improved structure[3][4] | Normal Discoid Structure |

Experimental Protocols

Protocol 1: iPSC-Derived Megakaryocyte and Platelet Generation

This protocol is adapted from methodologies used in foundational studies.[2][3]

-

Establishment of imMKCLs: Immortalized megakaryocyte progenitor cell lines (imMKCLs) are established from human iPSCs through the sequential introduction of transgenes (c-MYC, BMI1, BCL-XL).[2][5]

-

Expansion Phase: imMKCLs are expanded in a suitable medium supplemented with doxycycline to maintain transgene expression and promote self-replication.[6]

-

Maturation and Platelet Production Phase:

-

To induce maturation, doxycycline is removed from the culture medium.

-

Cells are cultured at 37°C in a maturation medium. This medium is typically supplemented with an aryl hydrocarbon receptor (AhR) antagonist and a ROCK inhibitor to promote platelet production.[2][5]

-

KP-457 (15 µmol/l) is administered during this maturation and platelet production phase. [3]

-

The culture is maintained for several days, often in a bioreactor employing turbulent flow to enhance thrombopoiesis.[5][7]

-

-

Purification: Platelets are harvested from the culture supernatant and purified using methods such as hollow-fiber filtration and centrifugation to remove remaining imMKCLs and other debris.[6]

Protocol 2: Flow Cytometry-Based Platelet Aggregation Assay

-

Platelet Preparation: iPSC-derived platelets (generated with and without KP-457) and control peripheral blood platelets are prepared.

-

Labeling: Two aliquots of each platelet type are labeled with different fluorescent dyes (e.g., APC and V450).[3]

-

Mixing and Stimulation: Equal numbers of the differently labeled platelets are mixed. Aggregation is induced by adding ristocetin (e.g., 2 mg/ml) to stimulate the vWF/GPIbα interaction.[3][4]

-

Flow Cytometry Analysis: The sample is immediately analyzed on a flow cytometer.

-

Data Interpretation: Platelet aggregation is quantified by the percentage of dual-colored events (APC+/V450+), which represent aggregates of the two differently labeled platelet populations.[3][4]

Protocol 3: In Vivo Thrombus Formation Model

This protocol describes a laser-induced injury model in immunodeficient mice.[3][4]

-

Animal Model: Immunodeficient mice (e.g., NOG mice) are rendered thrombocytopenic via irradiation.[3]

-

Platelet Labeling and Transfusion: iPSC-derived platelets (generated with and without KP-457) are labeled with a fluorescent dye (e.g., tetramethylrhodamine). A defined number of labeled platelets (e.g., 1 x 10⁷ CD41a+ platelets) are transfused into the thrombocytopenic mice.[4]

-

Injury Induction: The mouse is anesthetized, and mesenteric capillaries are exposed. A photosensitizer (e.g., hematoporphyrin) is administered intravenously. A laser is used to induce a localized endothelial injury, triggering thrombus formation.[4]

-

Imaging and Quantification: Thrombus formation is visualized in real-time using a confocal laser scanning microscope. The accumulation of fluorescently labeled iPSC-platelets at the injury site is recorded.

-

Analysis: The number and area of fluorescent platelets incorporated into the thrombus are quantified from the captured images to assess their hemostatic function in vivo.[3][4]

Conclusion

The foundational research on KP-457 represents a landmark achievement in the field of regenerative medicine and platelet manufacturing. By selectively inhibiting ADAM17, KP-457 effectively resolves the critical issue of GPIbα shedding that occurs during the 37°C culture of iPSC-derived platelets. This intervention leads to the production of platelets that are not only structurally sound but also functionally comparable, and in some aspects superior, to those generated without the inhibitor, showing improved aggregation and in vivo hemostatic capabilities.[1][3] The successful application of KP-457 is a vital step toward the scalable, clinical-grade manufacturing of functional iPSC-derived platelets, paving the way for a new era in transfusion therapy.

References

- 1. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ex vivo manufacturing of platelets: beyond the first-in-human clinical trial using autologous iPSC-platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass production of iPSC-derived platelets toward the clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

The Crucial Role of GMP-Grade Small Molecules in Advancing Cell Therapy Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of cell therapy holds immense promise for treating a wide range of diseases, from cancer to degenerative disorders. The manufacturing of these therapeutic cells is a complex process where precision, consistency, and safety are paramount. In this landscape, Good Manufacturing Practice (GMP)-grade small molecules have emerged as indispensable tools, offering a level of control and reproducibility that is critical for the translation of cell-based therapies from the laboratory to the clinic. This in-depth technical guide explores the core principles of utilizing GMP-grade small molecules in cell therapy research, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in this dynamic field.

The Imperative of GMP in Cell Therapy

Good Manufacturing Practice (GMP) is a system of regulations, guidelines, and quality assurance measures that ensures that therapeutic products are consistently produced and controlled to the quality standards appropriate for their intended use. When ancillary materials, such as small molecules, are used in the manufacturing of cell therapies, their quality directly impacts the safety and efficacy of the final product.[1][2] GMP-grade small molecules are manufactured under stringent conditions that guarantee high purity, low batch-to-batch variability, and comprehensive documentation, which are essential for regulatory submissions.[3]

The use of GMP-grade small molecules mitigates the risks associated with research-grade reagents, such as the presence of impurities or inconsistencies in biological activity, which can lead to unpredictable outcomes in cell manufacturing and potential harm to patients.[2]

Key Applications of GMP-Grade Small Molecules in Cell Therapy

Small molecules are utilized at various stages of the cell therapy manufacturing workflow, including:

-

Cell Reprogramming: The generation of induced pluripotent stem cells (iPSCs) from somatic cells can be achieved with cocktails of small molecules, offering a safer alternative to viral vectors.[4][5]

-

Directed Differentiation: Small molecules provide precise control over signaling pathways, enabling the efficient differentiation of pluripotent stem cells (PSCs) into specific therapeutic cell types, such as cardiomyocytes or neurons.[6][7][8]

-

Maintaining Pluripotency and Self-Renewal: Specific small molecules can help maintain stem cells in an undifferentiated state during expansion, preventing spontaneous differentiation.[9]

-

Enhancing Cell Survival and Proliferation: Small molecules can improve the viability and expansion of cells during culture, particularly after cryopreservation or single-cell dissociation.[10]

-

Modulating CAR-T Cell Function: In the context of CAR-T cell therapy, small molecules are being explored to enhance T-cell expansion, persistence, and anti-tumor activity, as well as to act as safety switches to control CAR-T cell function in vivo.

Quantitative Data on Common GMP-Grade Small Molecules

The selection of GMP-grade small molecules should be based on a thorough understanding of their quality attributes. The following tables summarize key quantitative data for some of the most widely used small molecules in cell therapy research. It is important to note that specific values may vary slightly between manufacturers and batches, and researchers should always refer to the Certificate of Analysis (CoA) for precise information.

Table 1: Quality Specifications of Common GMP-Grade Small Molecules

| Small Molecule | Target(s) | Purity Specification | Storage Conditions |

| CHIR99021 | GSK-3α/β | ≥98% or ≥99%[9][11] | Store at -20°C[11] |

| Y-27632 | ROCK1/ROCK2 | ≥98% or >98%[12] | Store at -20°C[12] |

| SB431542 | ALK4/ALK5/ALK7 | >95% by LCMS[13] | Store at -20°C[14] |

| RepSox | TGF-βRI (ALK5) | - | - |

| LDN193189 | ALK2/ALK3 | - | - |

| DAPT | γ-secretase | - | - |

Data not always publicly available and may vary by supplier. Researchers should consult the supplier's documentation for specific information.

Table 2: Biological Activity of Common GMP-Grade Small Molecules

| Small Molecule | Typical Working Concentration | Key Application(s) in Cell Therapy |

| CHIR99021 | 3 - 10 µM | iPSC generation, cardiomyocyte differentiation, maintaining pluripotency[4][5][7] |

| Y-27632 | 10 µM | Enhancing cell survival after single-cell dissociation and cryopreservation[10][15] |

| SB431542 | 10 µM | Directed differentiation of PSCs into various lineages, including neural and hematopoietic cells[16] |

| RepSox | 1 µM | iPSC generation (replaces SOX2)[17] |

| LDN193189 | 0.1 - 0.5 µM | Directed differentiation of PSCs, particularly towards neural lineages |

| DAPT | 10 µM | Directed differentiation towards neuronal lineages |

Optimal concentrations may vary depending on the cell type and specific protocol.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing GMP-grade small molecules.

Protocol 1: Generation of Induced Pluripotent Stem Cells (iPSCs) from Fibroblasts using a Small Molecule Cocktail

This protocol describes a method for reprogramming human fibroblasts into iPSCs using a combination of small molecules, adapted from various sources.[4][17][18]

Materials:

-

Human dermal fibroblasts

-

Fibroblast culture medium

-

Reprogramming medium (e.g., N2B27 medium)

-

GMP-grade small molecules:

-

CHIR99021

-

RepSox

-

A-83-01

-

PD0325901

-

HA-100 (a ROCK inhibitor similar to Y-27632)

-

Human leukemia inhibitory factor (hLIF)

-

-

Essential 8™ Medium

-

Matrigel-coated plates

-

Electroporation system and reagents

Methodology:

-

Cell Preparation: Culture human fibroblasts in fibroblast medium until they reach 70-80% confluency.

-

Transfection (if using episomal vectors): Transfect fibroblasts with episomal vectors encoding reprogramming factors (e.g., OCT4, SOX2, KLF4, L-MYC) using electroporation.

-

Initial Culture: Plate the transfected cells onto Matrigel-coated plates in fibroblast medium.

-

Reprogramming Induction: The day after transfection, replace the medium with reprogramming medium supplemented with the CHALP small molecule cocktail (CHIR99021, HA-100, A-83-01, hLIF, PD0325901) and basic fibroblast growth factor (bFGF).[18]

-

Medium Changes: Change the medium every other day for approximately 15 days.

-

Transition to Pluripotent Stem Cell Medium: After 15 days, switch to Essential 8™ Medium to support the growth of emerging iPSC colonies.

-

Colony Picking and Expansion: Once iPSC colonies with typical ESC-like morphology appear, manually pick and expand them on new Matrigel-coated plates in Essential 8™ Medium.

-

Characterization: Characterize the generated iPSC lines for pluripotency markers (e.g., OCT4, SOX2, NANOG, TRA-1-60) and their differentiation potential into the three germ layers.

Protocol 2: Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cardiomyocytes

This protocol outlines a widely used method for differentiating hPSCs into cardiomyocytes using a temporal modulation of Wnt signaling with small molecules.[7]

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated plates

-

RPMI 1640 medium

-

B27 supplement (without insulin)

-

GMP-grade small molecules:

-

CHIR99021

-

Wnt-C59 (or IWP2)

-

-

Cardiomyocyte maintenance medium (e.g., RPMI/B27 with insulin)

Methodology:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in a suitable maintenance medium until they reach 80-90% confluency.

-

Mesoderm Induction (Day 0): To initiate differentiation, replace the maintenance medium with RPMI/B27 (minus insulin) supplemented with a GSK-3 inhibitor, such as CHIR99021 (e.g., 6-12 µM).[7]

-

Cardiac Progenitor Specification (Day 2): After 48 hours, replace the medium with RPMI/B27 (minus insulin) supplemented with a Wnt signaling inhibitor, such as Wnt-C59 or IWP2 (e.g., 5 µM).[7]

-

Cardiomyocyte Maturation (Day 4 onwards): After another 48 hours, replace the medium with cardiomyocyte maintenance medium (RPMI/B27 with insulin). Change the medium every 2-3 days thereafter.

-

Observation of Beating Cardiomyocytes: Spontaneously contracting cardiomyocytes can typically be observed between days 8 and 12 of differentiation.

-

Characterization: Characterize the differentiated cardiomyocytes by immunocytochemistry for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.

Visualization of Key Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a generalized workflow relevant to the use of GMP-grade small molecules in cell therapy.

Signaling Pathways

Caption: Canonical Wnt signaling pathway and the point of intervention by CHIR99021.

Caption: TGF-β signaling pathway and the point of intervention by SB431542.

Experimental Workflow

Caption: Generalized workflow for cell therapy manufacturing using GMP-grade small molecules.

Conclusion

GMP-grade small molecules are powerful and essential reagents that are driving the advancement of cell therapy research and development. Their ability to modulate cellular processes with high specificity and reproducibility provides a level of control that is indispensable for the manufacturing of safe and effective cell-based therapeutics. By understanding the quality attributes, applications, and protocols associated with these critical ancillary materials, researchers can accelerate the translation of their innovative cell therapies from the bench to the bedside, ultimately bringing new hope to patients with a wide range of debilitating diseases.

References

- 1. <1043> ANCILLARY MATERIALS FOR CELL, GENE, AND TISSUE-ENGINEERED PRODUCTS [drugfuture.com]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. news-medical.net [news-medical.net]

- 4. resources.tocris.com [resources.tocris.com]

- 5. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells Using Monolayer Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different roles of TGF-β in the multi-lineage differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chir99021 GMP | GSK-3 inhibitor | GMP-grade Small Molecules | Captivate Bio [captivatebio.com]

- 10. Y-27632 (GMP) | GMP-grade ROCK Inhibitor Y27632 | Small Molecules | Captivate Bio [captivatebio.com]

- 11. rndsystems.com [rndsystems.com]

- 12. cdn.stemcell.com [cdn.stemcell.com]

- 13. SB431542 (GMP) TGF-β receptor kinase inhibitor | GMP-grade small molecules | Captivate Bio [captivatebio.com]

- 14. 301836-41-9・SB431542 (GMP-compliant)・199-19231・195-19233[Detail Information] | [Cell Culture]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 15. 331752-47-7・Y-27632 ( GMP-compliant )・252-00701・258-00703[Detail Information] | [Cell Culture]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. scispace.com [scispace.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

The Inhibition of ADAM17 in Hematology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to ADAM17 in Hematological Systems

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a transmembrane zinc-dependent metalloprotease that plays a pivotal role in a process called "ectodomain shedding." This process involves the cleavage and release of the extracellular domains of a wide array of membrane-bound proteins, including cytokines, growth factors, receptors, and adhesion molecules. With over 80 identified substrates, ADAM17 is a critical regulator of numerous physiological and pathological processes, including inflammation, immunity, and cancer progression.[1]

In the context of hematology, ADAM17 is expressed in various hematopoietic cells, including neutrophils, monocytes, lymphocytes, and their progenitors. Its activity is crucial for normal immune cell development and function. For instance, non-lymphocyte expression of ADAM17 is required for normal T-cell and B-cell development.[2] ADAM17-mediated shedding of L-selectin on leukocytes regulates their recruitment to sites of inflammation.[3][4] Furthermore, ADAM17 is implicated in the activation of T-cells through the cleavage of various surface molecules.[5]

The dysregulation of ADAM17 activity is increasingly recognized as a key factor in the pathophysiology of hematological malignancies. By shedding ligands for the Epidermal Growth Factor Receptor (EGFR) and activating the Notch signaling pathway, ADAM17 can promote the proliferation, survival, and drug resistance of cancer cells.[6][7] Its role in cleaving TNF-α and other inflammatory cytokines contributes to the chronic inflammatory microenvironment that supports tumor growth.[8] Consequently, the inhibition of ADAM17 has emerged as a promising therapeutic strategy for a range of hematological disorders, from inflammatory conditions to cancers like leukemia and lymphoma.[6][9]

Key Substrates of ADAM17 in Hematology

ADAM17's influence on hematological processes is dictated by its broad substrate repertoire. The shedding of these substrates can have profound effects on cell signaling, adhesion, and immune responses.

| Substrate Class | Key Hematological Substrates | Function in Hematology |

| Cytokines | Tumor Necrosis Factor-α (TNF-α) | A major pro-inflammatory cytokine involved in systemic inflammation and the tumor microenvironment.[10] |

| Colony-Stimulating Factor 1 (CSF-1) | Regulates the proliferation and differentiation of macrophages.[8] | |

| Cytokine Receptors | TNF Receptor I (TNFR1) & II (TNFR2) | Modulates cellular responses to TNF-α, influencing inflammation and apoptosis.[3] |

| IL-6 Receptor (IL-6R) | Shedding of IL-6R enables "trans-signaling," which has pro-inflammatory effects.[11] | |

| Adhesion Molecules | L-selectin (CD62L) | Mediates the initial tethering and rolling of leukocytes on endothelial surfaces.[3] |

| ICAM-1, VCAM-1 | Involved in the firm adhesion of leukocytes to the endothelium.[3] | |

| Growth Factor Ligands | EGFR Ligands (e.g., TGF-α, Amphiregulin, HB-EGF) | Activation of EGFR signaling promotes cell proliferation and survival.[4] |

| Signaling Receptors | Notch1 | Critical for T-cell development and implicated in T-cell acute lymphoblastic leukemia (T-ALL).[7][12] |

| CD16 (FcγRIIIA) | An Fc receptor on NK cells that mediates antibody-dependent cell-mediated cytotoxicity.[9] |

ADAM17 Inhibitors: Quantitative Data

A number of small molecule inhibitors targeting ADAM17 have been developed and evaluated in preclinical models of hematological and other diseases. The following table summarizes the inhibitory potency of selected compounds.

| Inhibitor | Target(s) | IC50 / Ki Value | Assay System | Reference(s) |

| TMI-1 | ADAM17, MMPs | IC50 = 8.4 nM (ADAM17); Ki = 0.079 nM (ADAM17) | Cell-free enzyme assay | [13][14][15] |

| IC50 = 200 nM (TNF-α secretion) | THP-1 cells | [13][14] | ||

| GW280264X | ADAM17, ADAM10 | IC50 = 8.0 nM (ADAM17) | Not specified | [16][17] |

| IC50 = 11.5 nM (ADAM10) | Not specified | [16][17] | ||

| INCB7839 (Aderbasib) | ADAM17, ADAM10 | Low nanomolar inhibitor | Not specified | [9][18] |

| KP-457 | ADAM17 | IC50 = 11.1 nM | Not specified | [19] |

| ADAM10 | IC50 = 748 nM | Not specified | [19] |

Experimental Protocols

Fluorogenic ADAM17 Activity Assay

This assay measures the enzymatic activity of ADAM17 using a fluorogenic peptide substrate.

Materials:

-

Recombinant human ADAM17 enzyme

-

ADAM17 fluorogenic substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[19]

-

Assay Buffer (e.g., 50 mM Tris, 15 mM NaCl, 5 µM ZnCl2, pH 7.5)[20]

-

96-well black microplate

-

Fluorimeter

Procedure:

-

Prepare Master Mixture: For the required number of wells, prepare a master mixture containing the assay buffer and the fluorogenic substrate.

-

Dispense Master Mixture: Add the master mixture to the appropriate wells of the 96-well plate ("Positive Control," "Test Inhibitor," and "Blank").

-

Prepare Inhibitor Solutions: If testing inhibitors, prepare serial dilutions at a concentration 10-fold higher than the final desired concentration. The final DMSO concentration in the assay should not exceed 1%.[21]

-

Add Inhibitor: Add the diluted inhibitor solutions to the "Test Inhibitor" wells. Add inhibitor buffer (without the compound) to the "Positive Control" and "Blank" wells.

-

Prepare Enzyme Solution: Dilute the recombinant ADAM17 in assay buffer to the desired concentration (e.g., 1.25 ng/µl for a final concentration of 25 ng/reaction).[21] Keep the diluted enzyme on ice.

-

Initiate Reaction: Add the diluted ADAM17 solution to the "Positive Control" and "Test Inhibitor" wells. Add assay buffer without the enzyme to the "Blank" wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[20]

-

Measurement: Measure the fluorescence intensity using a fluorimeter with the appropriate excitation and emission wavelengths for the substrate (e.g., λex = 340 nm, λem = 380 nm).[22]

-

Data Analysis: Subtract the fluorescence of the "Blank" from all other readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based TNF-α Shedding Assay (THP-1 Cells)